molecular formula C44H34BClF4S2 B12295712 4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide

4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide

Katalognummer: B12295712
Molekulargewicht: 749.1 g/mol
InChI-Schlüssel: QRLZQHNDSCIJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IR-1061 is a near-infrared fluorescent organic dye primarily utilized for in vivo optical imaging. This compound is known for its high quantum yield and ability to provide high-resolution imaging in the near-infrared II (NIR-II) window, which ranges from 1,000 to 1,700 nanometers. This makes it particularly useful for deep tissue imaging due to its reduced photon scattering and light absorption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IR-1061 involves the formation of a polymethine chain with specific heterocyclic modifications. The compound is typically synthesized through a series of condensation reactions involving aromatic aldehydes and thiopyrylium salts. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of IR-1061 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under nitrogen to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

IR-1061 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different polymethine derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the dye.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polymethine derivatives with altered electronic and optical properties, making them suitable for different imaging applications .

Wissenschaftliche Forschungsanwendungen

IR-1061 has a wide range of applications in scientific research:

Wirkmechanismus

IR-1061 exerts its effects through its ability to absorb and emit light in the NIR-II window. The compound targets specific molecular structures within tissues, allowing for high-resolution imaging. The mechanism involves the excitation of electrons to higher energy states, followed by the emission of photons as the electrons return to their ground state. This process is highly efficient due to the compound’s high quantum yield .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

IR-1061 stands out due to its high quantum yield, stability, and ability to provide high-resolution imaging in the NIR-II window. Its unique chemical structure allows for better tissue penetration and reduced background noise compared to other NIR dyes .

Eigenschaften

Molekularformel

C44H34BClF4S2

Molekulargewicht

749.1 g/mol

IUPAC-Name

4-[(E)-2-[(3E)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate

InChI

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1

InChI-Schlüssel

QRLZQHNDSCIJTI-UHFFFAOYSA-N

Isomerische SMILES

[B-](F)(F)(F)F.C1CC(=C(/C(=C/C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Kanonische SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.